
N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a quinoline derivative, which is a class of compounds that have been extensively studied for their diverse biological activities . The presence of the fluorophenyl group could potentially influence the compound’s properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a quinoline ring (a fused benzene and pyridine ring), a fluorophenyl group, and a phenyl group. The exact structure would depend on the positions of these groups on the quinoline ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure, including factors such as its size, shape, functional groups, and the presence of the fluorophenyl group .Scientific Research Applications
Antimicrobial Activities
N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide and its related compounds have been extensively researched for their antimicrobial properties. These compounds have demonstrated significant antibacterial and antifungal activities against a range of pathogens. For instance, the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones have shown these compounds to be effective against various bacterial and fungal strains (Patel & Patel, 2010). Similarly, clubbed quinazolinone and 4-thiazolidinone compounds have been synthesized and found to possess potential antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Anticancer and Fluorescence Agents
Research into the applications of this compound derivatives has also extended into the field of cancer treatment and fluorescence. A study on the preparation of 2-phenyl-3-hydroxyquinoline-4(1H)-one-5-carboxamides highlighted these compounds' potential as anticancer and fluorescence agents. The synthesized hydroxyquinolinones were tested for cytotoxic activity towards various cancer and non-malignant cell lines, showing interesting data and comparing to isomeric compounds (Funk et al., 2015).
Drug Efflux Transporters and Metabolism
The interaction of derivatives with drug efflux transporters, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), has been a focus of research. Studies have synthesized and evaluated compounds for their ability to assess the function of these transporters through positron emission tomography (PET) probes, suggesting their utility in medical imaging to understand drug disposition and resistance mechanisms (Kawamura et al., 2011). Additionally, the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, were determined in humans, showcasing the drug's extensive metabolism and the identification of various metabolites, indicating the compound's pharmacokinetic properties (Renzulli et al., 2011).
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus like this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, which could potentially include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the general properties of similar compounds, it can be inferred that this compound may interact with its targets by binding to their active sites, thereby modulating their function . This interaction could lead to changes in cellular processes, potentially resulting in the therapeutic effects associated with this compound.
Biochemical Pathways
Compounds with similar structures have been found to affect various biological processes, potentially through their interaction with multiple receptors . The downstream effects of these interactions could include a wide range of biological responses, depending on the specific targets and pathways involved.
Pharmacokinetics
A study on n-benzoyl-n’-(4-fluorophenyl) thiourea derivatives, which share some structural similarities with this compound, found that these compounds have good pharmacokinetic properties and cause relatively low toxicity .
Result of Action
Based on the general properties of similar compounds, it can be inferred that this compound may exert its effects by modulating the function of its target receptors, potentially leading to changes in cellular processes and responses .
Safety and Hazards
properties
IUPAC Name |
N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3/c23-14-10-12-15(13-11-14)24-21(27)19-20(26)17-8-4-5-9-18(17)25(22(19)28)16-6-2-1-3-7-16/h1-13,26H,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWJRIJDCDRVBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)C(=O)NC4=CC=C(C=C4)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)butanamide](/img/structure/B2722585.png)

![N,N-diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2722588.png)
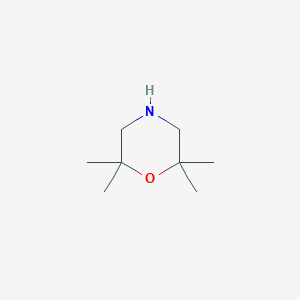
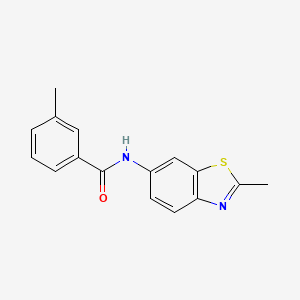
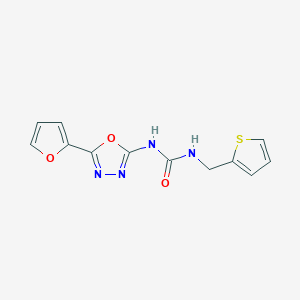
![N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2722594.png)
![4-Cyanophenyl 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B2722595.png)
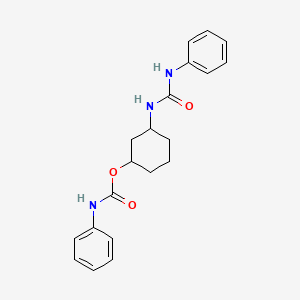
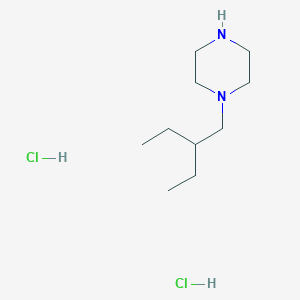
![1-(2,3-Dimethoxyphenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B2722603.png)
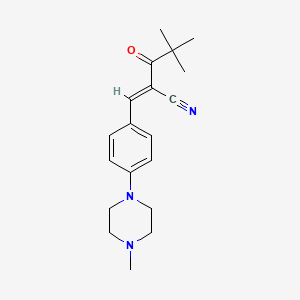

![8-isobutyl-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2722606.png)